molecular formula C21H22FN3O2 B11363605 (5-Fluoro-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(5-Fluoro-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11363605
M. Wt: 367.4 g/mol
InChI Key: FNOFAEWHFHPPBB-UHFFFAOYSA-N
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Description

1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core substituted with fluorine and methyl groups, a piperazine ring, and a pyridine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring. Fluorination and methylation are introduced at specific positions using reagents like fluorinating agents and methyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and coupling agents.

    Incorporation of the Pyridine Moiety: The pyridine group is attached via a condensation reaction, typically using pyridine derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLIC ACID: Shares a similar benzofuran core but differs in the functional groups attached.

    Other Benzofuran Derivatives: Compounds with variations in the substitution pattern on the benzofuran ring.

Uniqueness

1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

(5-fluoro-3-methyl-1-benzofuran-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22FN3O2/c1-15-18-14-17(22)2-3-19(18)27-20(15)21(26)25-12-10-24(11-13-25)9-6-16-4-7-23-8-5-16/h2-5,7-8,14H,6,9-13H2,1H3

InChI Key

FNOFAEWHFHPPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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